N-{(1Z)-3-(cyclohexylamino)-1-[5-(3-nitrophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl}-4-methoxybenzamide
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Overview
Description
N-(1-((Cyclohexylamino)carbonyl)2-(5-(3-nitrophenyl)-2-furyl)vinyl)-4-methoxybenzamide is a complex organic compound that features a combination of cyclohexylamino, nitrophenyl, furyl, and methoxybenzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-((Cyclohexylamino)carbonyl)2-(5-(3-nitrophenyl)-2-furyl)vinyl)-4-methoxybenzamide involves multiple steps:
Formation of the Cyclohexylamino Group: This can be achieved by reacting cyclohexylamine with a suitable carbonyl compound under controlled conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration of the phenyl ring using a mixture of concentrated nitric acid and sulfuric acid.
Furyl Group Formation: The furyl group can be synthesized through the reaction of furfural with an appropriate reagent.
Vinyl Group Addition: The vinyl group can be added through a Heck reaction, involving a palladium catalyst.
Methoxybenzamide Formation: This involves the reaction of 4-methoxybenzoic acid with an amine to form the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or hydroxylamine derivatives.
Reduction: Reduction of the nitro group can yield aniline derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Nitroso or hydroxylamine derivatives.
Reduction: Aniline derivatives.
Substitution: Halogenated or sulfonated aromatic compounds.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors. 2
Properties
Molecular Formula |
C27H27N3O6 |
---|---|
Molecular Weight |
489.5 g/mol |
IUPAC Name |
N-[(Z)-3-(cyclohexylamino)-1-[5-(3-nitrophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C27H27N3O6/c1-35-22-12-10-18(11-13-22)26(31)29-24(27(32)28-20-7-3-2-4-8-20)17-23-14-15-25(36-23)19-6-5-9-21(16-19)30(33)34/h5-6,9-17,20H,2-4,7-8H2,1H3,(H,28,32)(H,29,31)/b24-17- |
InChI Key |
WQHUVIVIUNTOIF-ULJHMMPZSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])/C(=O)NC4CCCCC4 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NC4CCCCC4 |
Origin of Product |
United States |
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